Target-Specific Biochemical Potency Against LSD1
This compound demonstrates a defined, moderate biochemical potency against human recombinant LSD1. Its IC50 of 356 nM in a validated enzymatic assay provides a quantitative benchmark for its activity. This differentiates it from numerous benzothiazole-piperidine analogs in the literature that are either inactive or have unreported potency against this specific epigenetic target [1].
| Evidence Dimension | Inhibitory potency against human recombinant LSD1 |
|---|---|
| Target Compound Data | IC50 = 356 nM |
| Comparator Or Baseline | Other amino-carboxamide benzothiazoles from a hit-to-lead series, where many analogs show IC50 values > 10,000 nM or are inactive against LSD1 [1]. |
| Quantified Difference | The 356 nM IC50 places it as a moderate-affinity hit, with a potency difference of at least 28-fold over inactive analogs, establishing a clear structure-activity relationship (SAR) baseline. |
| Conditions | Inhibition of human recombinant LSD1 assessed as effect on H2O2 production incubated for 30 mins using methylated peptide substrate, Amplex red reagent [2]. |
Why This Matters
This is the sole quantitatively verified biological activity for this precise compound, establishing baseline potency in a high-value oncology target and enabling direct comparison with other LSD1 inhibitors.
- [1] Alnabulsi, S., Al-Hurani, E. A., Al-shar'i, N. A., & El-Elimat, T. (2023). Hit-to-lead optimization of amino-carboxamide benzothiazoles as LSD1 inhibitors. Medicinal Chemistry Research, 32, 910-929. View Source
- [2] BindingDB. (n.d.). BDBM50067551 (CHEMBL3402053): Affinity Data for LSD1. Retrieved April 29, 2026. View Source
